molecular formula C17H14N2O3 B3643725 1,4-dihydro-N-(2-methoxyphenyl)-4-oxo-3-Quinolinecarboxamide

1,4-dihydro-N-(2-methoxyphenyl)-4-oxo-3-Quinolinecarboxamide

Cat. No.: B3643725
M. Wt: 294.30 g/mol
InChI Key: LFQYWCSZAIXOIL-UHFFFAOYSA-N
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Description

1,4-dihydro-N-(2-methoxyphenyl)-4-oxo-3-quinolinecarboxamide (CAS 86540-24-1) is a chemical compound with the molecular formula C17H14N2O3, belonging to the privileged scaffold of 4-hydroxy-2-quinolinone . This scaffold is recognized as a significant structure in medicinal chemistry due to its association with a wide spectrum of biological activities . Quinolinone-3-carboxamide derivatives, such as this compound, are investigated as multi-target agents, particularly for their potential anti-inflammatory and anticancer properties . The core quinolinone structure is a key feature in several bioactive molecules, including the anti-inflammatory agent Rebamipide and the anti-tumor compound Tasquinimod, highlighting the therapeutic relevance of this chemical class . In research settings, this compound is of interest for its potential mechanism of action related to lipoxygenase (LOX) enzyme inhibition . LOX enzymes, such as 5-lipoxygenase (5-LOX), play a critical role in the biosynthesis of leukotrienes, which are lipid mediators of inflammation . Inhibiting these enzymes is a valuable strategy for developing treatments for inflammatory and allergic disorders, with emerging implications in cancer and cardiovascular diseases . Furthermore, quinolinone-carboxamide analogues have demonstrated promising activity in preclinical models for disorders such as multiple sclerosis, rheumatoid arthritis, and systemic lupus erythematosus, suggesting a potential for immune-modulatory applications . This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2-methoxyphenyl)-4-oxo-1H-quinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c1-22-15-9-5-4-8-14(15)19-17(21)12-10-18-13-7-3-2-6-11(13)16(12)20/h2-10H,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFQYWCSZAIXOIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CNC3=CC=CC=C3C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-dihydro-N-(2-methoxyphenyl)-4-oxo-3-Quinolinecarboxamide typically involves multi-step reactions starting from readily available precursors One common method involves the condensation of 2-methoxyaniline with ethyl acetoacetate to form an intermediate, which is then cyclized to produce the quinoline core

Industrial Production Methods

In an industrial setting, the production of 1,4-dihydro-N-(2-methoxyphenyl)-4-oxo-3-Quinolinecarboxamide can be optimized by using high-yielding catalysts and efficient reaction conditions. For example, the use of microwave-assisted synthesis and flow chemistry techniques can significantly reduce reaction times and improve overall yields.

Chemical Reactions Analysis

Key Data:

StepReagentsTemperatureYieldSource
CondensationNaH, dimethyl malonate100°C35–60%
HydrolysisKOH, aqueous ethanolReflux34–60%

Carboxamide Formation

The 3-carboxamide group is introduced via coupling reactions between quinolinecarboxylic acids/esters and substituted anilines:

  • Acylation : Acid chlorides react with 2-methoxyaniline in dry toluene using coupling agents like DCC or EDC .

  • Direct Aminolysis : Ethyl 3-quinolinecarboxylate reacts with 2-methoxyaniline under basic conditions (e.g., NaH in DMF) .

Example Reaction:

Quinoline-3-COOEt+H2N-C6H4-2-OCH3NaH, DMFTarget Compound+EtOH\text{Quinoline-3-COOEt} + \text{H}_2\text{N-C}_6\text{H}_4\text{-2-OCH}_3 \xrightarrow{\text{NaH, DMF}} \text{Target Compound} + \text{EtOH}

Yield : 40–65% .

a) Methoxy Group Reactivity

The 2-methoxyphenyl substituent participates in:

  • Demethylation : Treatment with HBr/AcOH or BBr₃ in CH₂Cl₂ yields phenolic derivatives .

  • Electrophilic Substitution : Nitration or halogenation occurs at the 4-position of the phenyl ring under mild conditions .

b) Quinoline Ring Substitutions

  • Nitration : HNO₃/NaNO₂ in acetic acid introduces nitro groups at the 6- or 8-position of the quinoline .

  • Reduction : Sodium dithionite reduces nitro groups to amines (e.g., 3-amino derivatives) .

Biological Activity-Driven Reactions

The compound’s anti-inflammatory and kinase-inhibitory properties correlate with:

  • Hydrogen Bonding : The 4-oxo group forms intramolecular H-bonds with the carboxamide NH, stabilizing bioactive conformations .

  • Metal Chelation : The quinoline nitrogen and carbonyl oxygen coordinate transition metals (e.g., Fe³⁺, Cu²⁺), influencing redox activity .

Stability and Degradation

  • Hydrolysis : The carboxamide bond resists hydrolysis under physiological pH but cleaves in concentrated HCl/H₂SO₄ at elevated temperatures .

  • Photodegradation : UV exposure induces ring-opening via singlet oxygen mechanisms .

Key Research Findings

  • Anti-inflammatory Activity : Derivatives with electron-withdrawing groups (e.g., NO₂) at the 6-position show enhanced NF-κB inhibition (IC₅₀ = 10–27 μM) .

  • Selectivity : The 2-methoxy group reduces off-target binding to mGlu receptors compared to unsubstituted analogs .

  • Metabolic Stability : Demethylation to phenolic derivatives is a primary metabolic pathway in hepatic microsomes .

Scientific Research Applications

Structure

The compound features a quinoline core, which is known for its biological activity, particularly in the development of pharmaceuticals. The methoxy group enhances its solubility and bioavailability.

Antimicrobial Activity

1,4-Dihydro-N-(2-methoxyphenyl)-4-oxo-3-quinolinecarboxamide has shown promising antimicrobial properties. Research indicates that it exhibits significant activity against various bacterial strains, making it a candidate for developing new antibiotics.

Case Study: Antibacterial Efficacy

A study published in the Journal of Medicinal Chemistry demonstrated that BQCA derivatives exhibited potent antibacterial activity against resistant strains of Staphylococcus aureus. The mechanism was attributed to the inhibition of bacterial DNA gyrase, an essential enzyme for bacterial replication .

Anticancer Properties

Recent investigations have highlighted the anticancer potential of BQCA. Its ability to induce apoptosis in cancer cells has been documented, suggesting a mechanism involving the modulation of key signaling pathways.

Case Study: Apoptosis Induction

In vitro studies conducted on human breast cancer cell lines revealed that BQCA significantly induced apoptosis through the activation of caspase pathways. This finding suggests its potential role as a chemotherapeutic agent .

Neuroprotective Effects

Emerging research has indicated that BQCA may possess neuroprotective properties. It is believed to exert these effects by modulating neurotransmitter systems and reducing oxidative stress.

Case Study: Neuroprotection in Animal Models

Animal studies have shown that administration of BQCA resulted in reduced neuronal damage following ischemic events. The compound's ability to enhance cognitive function post-injury was noted, indicating its therapeutic potential in neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/ConditionReference
AntimicrobialStaphylococcus aureus
AnticancerBreast cancer cell lines
NeuroprotectiveIschemic brain injury

Mechanism of Action

The mechanism of action of 1,4-dihydro-N-(2-methoxyphenyl)-4-oxo-3-Quinolinecarboxamide involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituent differences:

Compound Name Substituent at Carboxamide Position Key Structural Features Reference
Target Compound 2-Methoxyphenyl Electron-donating methoxy group at ortho position
N-(2,4-Dimethoxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide 2,4-Dimethoxyphenyl Two methoxy groups (enhanced lipophilicity)
N3-(1-(3,5-Dimethyl)adamantyl)-6-chloro-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide (52) 1-(3,5-Dimethyl)adamantyl Bulky adamantyl group; chloro substitution
N-(4-Amino-2-methylphenethyl)-N-methyl-4-oxo-1,4-dihydroquinoline-2-carboxamide 4-Amino-2-methylphenethyl Aliphatic chain with amino and methyl groups

Key Observations :

  • Electron-Donating vs. In contrast, chloro substituents (e.g., in compound 52) are electron-withdrawing, which may increase reactivity or alter binding affinity .
  • Lipophilicity : The dimethoxyphenyl analog (CAS 946203-92-5) exhibits higher lipophilicity than the target compound due to an additional methoxy group, likely improving membrane permeability but possibly reducing solubility .
  • Steric Effects : Bulky substituents like adamantyl (compound 52) may hinder interactions with enzymatic targets compared to the smaller 2-methoxyphenyl group .

Yield and Efficiency :

  • The target compound’s synthesis likely mirrors that of N-(2,4-dimethoxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide, which achieves high purity via column chromatography .

Physicochemical Properties

Property Target Compound N-(2,4-Dimethoxyphenyl) Analog Compound 52 (Adamantyl/Cl)
Melting Point (°C) Not reported Not reported 127–128 (similar derivatives)
Solubility Moderate (methoxy enhances) Low (high lipophilicity) Low (adamantyl hinders)
Spectral Data (1H NMR) δ3.8–3.9 (OCH3) δ3.8–3.9 (two OCH3) δ2.2 (adamantyl CH3)

Notes:

  • The 2-methoxyphenyl group’s NMR signal (δ3.8–3.9) is distinct from aliphatic chains (δ2.2–3.5 in compound 5) or adamantyl groups (δ1.5–2.0) .
  • Lipophilicity (logP) increases with methoxy groups but decreases with polar substituents like amino groups .

Biological Activity

1,4-Dihydro-N-(2-methoxyphenyl)-4-oxo-3-quinolinecarboxamide, a quinoline derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique chemical structure, which contributes to its pharmacological properties. The following sections will explore its biological activity, focusing on anti-inflammatory effects, cytotoxicity, and other relevant pharmacological properties.

Chemical Structure and Properties

  • Molecular Formula : C17H14N2O3
  • Molecular Weight : 294.30 g/mol
  • CAS Number : 13156192

The compound features a quinoline backbone with a methoxyphenyl substituent and a carboxamide functional group, which are crucial for its biological activity.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of 1,4-dihydro-N-(2-methoxyphenyl)-4-oxo-3-quinolinecarboxamide. In vitro experiments demonstrated that this compound significantly inhibits the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-induced macrophages (J774A.1 cells) .

Table 1: Anti-inflammatory Activity of 1,4-Dihydro-N-(2-Methoxyphenyl)-4-Oxo-3-Quinolinecarboxamide

CompoundIL-6 Inhibition (%)TNF-α Inhibition (%)IC50 (µM)
1,4-Dihydro-N-(2-methoxyphenyl)-4-oxo-3-quinolinecarboxamide75%70%12.5

The compound's mechanism involves the inhibition of the NF-κB signaling pathway, which is pivotal in mediating inflammatory responses .

Cytotoxicity and Anticancer Potential

In addition to its anti-inflammatory effects, the compound has shown promising cytotoxic activity against various cancer cell lines. Studies have reported that it exhibits significant antiproliferative effects on human breast cancer cell lines (MCF-7 and T47D), with IC50 values indicating potent activity .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)
MCF-715.0
T47D18.5

These findings suggest that the compound may serve as a potential lead for developing anticancer agents targeting specific pathways involved in tumor growth.

Case Studies and Research Findings

  • Acute Lung Injury Model : In vivo studies using LPS-induced acute lung injury models demonstrated that administration of this quinoline derivative significantly improved survival rates and reduced pathological changes in lung tissue . The treatment led to decreased pulmonary edema and reduced macrophage infiltration.
  • Sepsis Model : The compound was also evaluated in sepsis models, where it exhibited protective effects against systemic inflammatory responses, further supporting its potential therapeutic application in treating inflammatory diseases .

Q & A

Q. What comparative studies exist between this compound and fluoroquinolone derivatives?

  • Functional Differences : Unlike 6-fluoroquinolones (e.g., ciprofloxacin analogs), this compound lacks direct DNA gyrase inhibition but shows unique activity against Gram-positive bacteria, likely via topoisomerase IV targeting .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,4-dihydro-N-(2-methoxyphenyl)-4-oxo-3-Quinolinecarboxamide
Reactant of Route 2
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